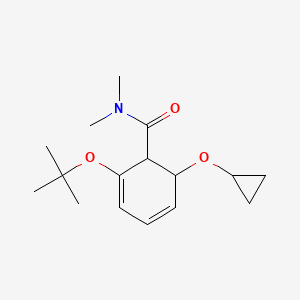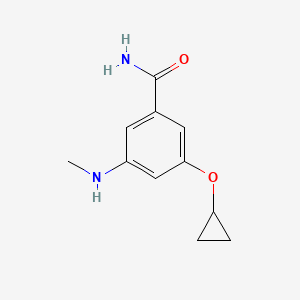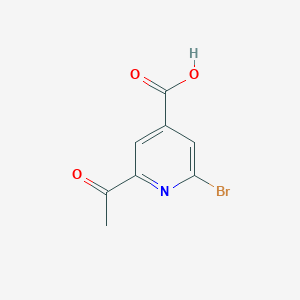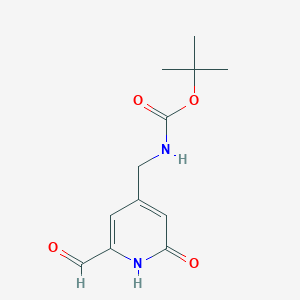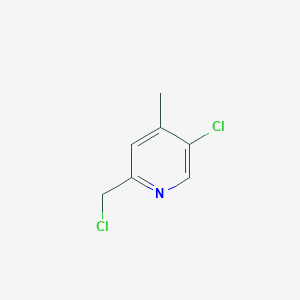
5-Chloro-2-(chloromethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(chloromethyl)-4-methylpyridine: is an organic compound belonging to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(chloromethyl)-4-methylpyridine typically involves the chlorination of 3-methylpyridine. One common method includes the following steps :
Starting Material: 3-methylpyridine.
Reaction Conditions: The reaction is carried out in an organic solvent with an acid buffering agent solution to maintain a pH range of 4-5.
Chlorination: Chlorine gas is introduced into the reaction mixture at elevated temperatures (80-100°C) while stirring.
Purification: The reaction mixture is then subjected to underpressure distillation to remove the solvent, yielding the desired product as a brown-red oily liquid, which is further purified.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Hydrogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(chloromethyl)-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. It is used in the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism varies based on the derivative or final product synthesized from this compound.
Comparison with Similar Compounds
2-Chloro-5-chloromethylpyridine: Similar structure but different substitution pattern.
5-Chloro-2-methyl-4-isothiazolin-3-one: Contains an isothiazolinone ring instead of a pyridine ring.
Uniqueness: 5-Chloro-2-(chloromethyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,3H2,1H3 |
InChI Key |
NAFAJVFOCHXNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


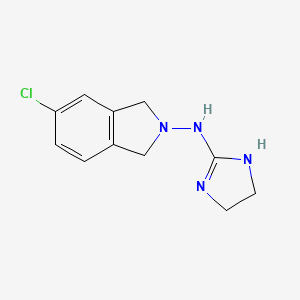
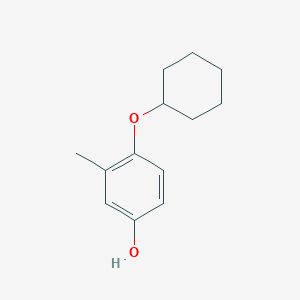
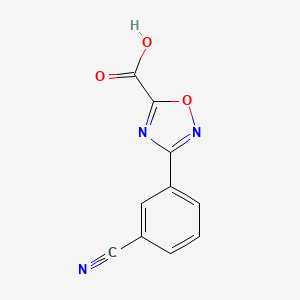

![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
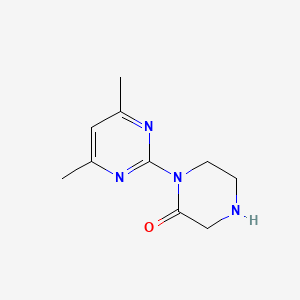
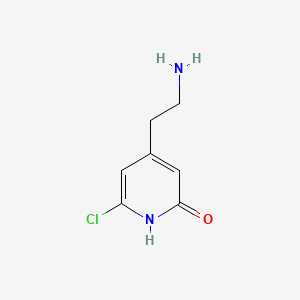
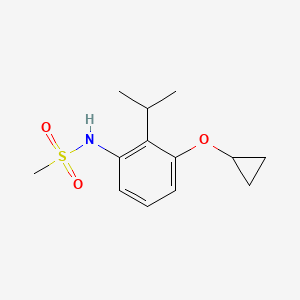
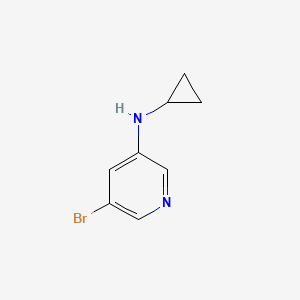
![[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
